molecular formula C10H7BrFNO2 B1414218 Methyl 4-bromo-5-cyano-2-fluorophenylacetate CAS No. 1804380-97-9

Methyl 4-bromo-5-cyano-2-fluorophenylacetate

Cat. No.: B1414218
CAS No.: 1804380-97-9
M. Wt: 272.07 g/mol
InChI Key: RTKJJENIROWADI-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-cyano-2-fluorophenylacetate: is a chemical compound belonging to the class of phenylacetates. It is a white crystalline powder commonly used in medical, environmental, and industrial research. This compound is characterized by the presence of bromo, cyano, and fluoro substituents on the phenyl ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Methyl 4-bromo-5-cyano-2-fluorophenylacetate typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: : On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: : Methyl 4-bromo-5-cyano-2-fluorophenylacetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : For oxidation reactions, common reagents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂). Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst. Substitution reactions often require strong nucleophiles such as sodium cyanide (NaCN) or potassium fluoride (KF).

Major Products Formed: : The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, as well as substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: : In chemistry, Methyl 4-bromo-5-cyano-2-fluorophenylacetate is used as a building block for the synthesis of more complex organic molecules. Its unique combination of halogen substituents makes it a valuable reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Biology: : In biological research, this compound is used to study the effects of halogenated phenylacetates on biological systems. It can serve as a probe to investigate enzyme-substrate interactions and metabolic pathways.

Medicine: : In the medical field, this compound is explored for its potential therapeutic applications. Its structural similarity to certain pharmaceuticals makes it a candidate for drug development and testing.

Industry: : In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various chemical processes and formulations.

Mechanism of Action

The mechanism by which Methyl 4-bromo-5-cyano-2-fluorophenylacetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary, but often include interactions with specific proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds: : Some compounds similar to Methyl 4-bromo-5-cyano-2-fluorophenylacetate include Methyl 4-bromo-2-fluorophenylacetate, Methyl 4-cyano-2-fluorophenylacetate, and Methyl 4-bromo-5-fluorophenylacetate.

Uniqueness: : What sets this compound apart from these similar compounds is the presence of both cyano and fluoro substituents on the phenyl ring, which significantly alters its chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 2-(4-bromo-5-cyano-2-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-15-10(14)3-6-2-7(5-13)8(11)4-9(6)12/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKJJENIROWADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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